molecular formula C11H15NO3S B195066 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol CAS No. 133034-00-1

1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol

Cat. No.: B195066
CAS No.: 133034-00-1
M. Wt: 241.31 g/mol
InChI Key: GOIRRXGVYYWCGC-SNVBAGLBSA-N
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Description

1-(p-Tosyl)-®-(-)-3-pyrrolidinol is a chiral compound that features a pyrrolidine ring substituted with a p-toluenesulfonyl group. This compound is of significant interest in organic synthesis due to its stereochemistry and functional groups, which make it a versatile intermediate in the preparation of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(p-Tosyl)-®-(-)-3-pyrrolidinol can be synthesized through several methods. One common approach involves the reaction of ®-(-)-3-pyrrolidinol with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the synthesis of 1-(p-Tosyl)-®-(-)-3-pyrrolidinol may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

1-(p-Tosyl)-®-(-)-3-pyrrolidinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The tosyl group can be displaced by nucleophiles like amines or thiols, leading to the formation of new C-N or C-S bonds.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of 1-(p-Tosyl)-®-(-)-3-pyrrolidinone.

    Reduction: Formation of 1-(p-Tosyl)-®-(-)-3-aminopyrrolidine.

    Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

1-(p-Tosyl)-®-(-)-3-pyrrolidinol is utilized in several scientific research fields:

    Chemistry: As a chiral building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and as a precursor for biologically active compounds.

    Medicine: In the development of pharmaceuticals, particularly those targeting neurological and cardiovascular systems.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    p-Toluenesulfonylmethyl isocyanide: Another versatile reagent in organic synthesis with different reactivity due to the isocyanide group.

    p-Toluenesulfonyl isocyanate: Used for introducing isocyanate functionality in molecules.

    p-Toluenesulfonamide: Commonly used as a protecting group for amines.

Uniqueness

1-(p-Tosyl)-®-(-)-3-pyrrolidinol is unique due to its chiral nature and the presence of both a hydroxyl group and a p-toluenesulfonyl group. This combination allows for a wide range of chemical transformations and applications in asymmetric synthesis, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

(3R)-1-(4-methylphenyl)sulfonylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-7-6-10(13)8-12/h2-5,10,13H,6-8H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIRRXGVYYWCGC-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H](C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584189
Record name (3R)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133034-00-1
Record name (3R)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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